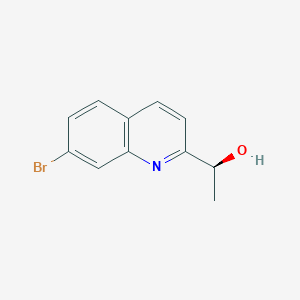
(S)-1-(7-Bromoquinolin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(7-Bromoquinolin-2-yl)ethanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an ethanol group at the 2nd position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-Bromoquinolin-2-yl)ethanol typically involves the bromination of quinoline followed by the introduction of an ethanol group. One common method is:
Bromination of Quinoline: Quinoline is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 7th position.
Introduction of Ethanol Group: The brominated quinoline is then reacted with an appropriate reagent to introduce the ethanol group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethanol group to an ethyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of 7-bromoquinoline-2-carboxylic acid.
Reduction: Formation of 7-bromoquinoline-2-ethyl.
Substitution: Formation of 7-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(7-Bromoquinolin-2-yl)ethanol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Bromoquinolin-2-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-Quinolinemethanol, 7-bromo-: Another derivative with a methanol group.
N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine: A more complex derivative with additional functional groups.
Uniqueness
(S)-1-(7-Bromoquinolin-2-yl)ethanol is unique due to the specific positioning of the bromine atom and ethanol group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H10BrNO |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
(1S)-1-(7-bromoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m0/s1 |
InChI-Schlüssel |
HHHCUXIBSUVETB-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Kanonische SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


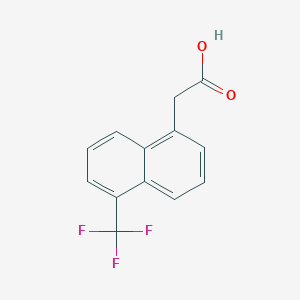
![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
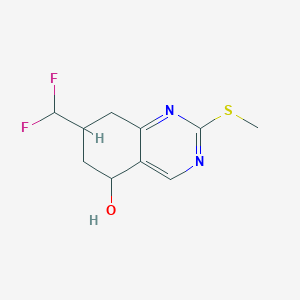
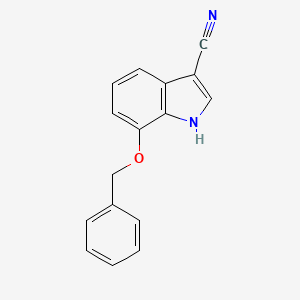




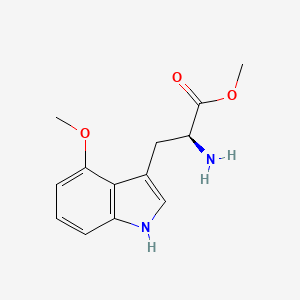

![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)

